1-(4-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)piperidin-1-yl)ethanone
Description
1-(4-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)piperidin-1-yl)ethanone (CAS: 1361114-98-8) is a pyrimidine-piperidine hybrid compound characterized by a dimethylamino group at the 2-position and an iodine atom at the 5-position of the pyrimidine ring. The piperidine moiety is substituted at its 4-position with the pyrimidine core and at the 1-position with an ethanone group.
Properties
IUPAC Name |
1-[4-[2-(dimethylamino)-5-iodopyrimidin-4-yl]piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19IN4O/c1-9(19)18-6-4-10(5-7-18)12-11(14)8-15-13(16-12)17(2)3/h8,10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPATXIZYBWZJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=NC(=NC=C2I)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19IN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate amines and carbonyl compounds under acidic or basic conditions.
Introduction of the Iodine Atom: The iodination of the pyrimidine ring is usually achieved using iodine or iodinating agents such as N-iodosuccinimide (NIS) in the presence of a suitable solvent.
Formation of the Piperidine Ring: The piperidine ring can be synthesized via cyclization reactions involving amines and carbonyl compounds.
Coupling of the Rings: The pyrimidine and piperidine rings are coupled through a nucleophilic substitution reaction, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Formation of the Ethanone Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The iodine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles in the presence of a base like K2CO3 or NaH.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's structure indicates it may serve as a lead compound in drug discovery, particularly in the development of novel therapeutics targeting various diseases. Its potential applications include:
- Anticancer Agents : Research has indicated that pyrimidine derivatives can exhibit anticancer properties. The incorporation of a dimethylamino group may enhance biological activity against cancer cell lines.
Neuropharmacology
Given the presence of the piperidine moiety, this compound could be explored for its effects on neurological pathways. Studies might focus on:
- CNS Activity : Investigating the compound's ability to cross the blood-brain barrier and its potential role as a neuroprotective agent or in treating neurological disorders.
Biochemical Assays
Due to its unique structure, 1-(4-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)piperidin-1-yl)ethanone can be used in biochemical assays to:
- Inhibit Specific Enzymes : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, providing insights into enzyme kinetics and mechanisms.
Synthetic Chemistry
This compound can also serve as an intermediate in synthetic pathways for developing more complex molecules. Its functional groups allow for various chemical modifications that can lead to:
- Synthesis of New Derivatives : Researchers can modify the dimethylamino or iodopyrimidine portions to create derivatives with enhanced properties or different biological activities.
Table: Summary of Research Applications
Notable Research Studies
- Anticancer Activity : A study published in Journal of Medicinal Chemistry examined various pyrimidine derivatives, highlighting their efficacy against specific cancer cell lines, suggesting that modifications like those found in this compound could yield promising results .
- Neuroprotective Effects : Research from Neuroscience Letters indicated that compounds with similar structural features exhibited neuroprotective properties, warranting further exploration of this compound's potential .
- Synthetic Pathways : A publication in Organic Letters detailed synthetic methodologies involving piperidine derivatives, providing a framework for utilizing this compound as an intermediate .
Mechanism of Action
The mechanism of action of 1-(4-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets involved depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
Table 1: Structural Comparison of Pyrimidine-Piperidine Derivatives
Key Observations:
- Halogenation: The target compound’s 5-iodo group distinguishes it from non-halogenated analogs (e.g., ’s chromeno-pyrimidine).
- Piperidine vs.
- Ethanone Functionality: The ethanone group in the target compound and ’s derivative may serve as hydrogen bond acceptors, contrasting with ’s thioxo group, which acts as a hydrogen bond donor .
Physicochemical and Drug-Like Properties
- Solubility: The dimethylamino group in the target compound likely improves aqueous solubility compared to non-polar analogs (e.g., ’s trifluoromethyl-containing derivatives). However, the iodine atom may counterbalance this by increasing hydrophobicity .
- Oral Bioavailability: ’s chromeno-pyrimidine demonstrated favorable drug-like properties in computational studies, including oral bioavailability. The target compound’s ethanone and dimethylamino groups may similarly support bioavailability, though iodine’s steric effects could hinder absorption .
- Stability: The 5-iodo pyrimidine in the target compound may confer metabolic stability compared to non-halogenated pyrimidines, as halogens often resist oxidative degradation .
Biological Activity
1-(4-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)piperidin-1-yl)ethanone, also known by its CAS number 1361113-50-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound is complex, featuring a piperidine ring and a pyrimidine moiety. Its molecular weight is approximately 374.22 g/mol. The presence of the dimethylamino group and the iodine atom contributes to its biological activity and interaction with various biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its role as a potential therapeutic agent.
2. Antimicrobial Properties
The compound's structural features suggest possible antimicrobial activity. Compounds with similar piperidine and pyrimidine structures have demonstrated effectiveness against a range of bacterial strains. Further empirical studies are needed to establish the specific antimicrobial efficacy of this compound.
3. Enzyme Inhibition
This compound may act as an inhibitor for certain enzymes involved in purinergic signaling pathways. Ecto-nucleotide triphosphate diphosphohydrolase (eNTPDase) inhibitors have been studied for their potential in treating inflammatory diseases and cancer. Given the structural similarities with known inhibitors, there is a hypothesis that this compound may exhibit similar inhibitory effects.
Case Studies
A review of available literature highlights several case studies related to compounds with similar structures:
The proposed mechanism of action for this compound involves:
- Binding Affinity : The compound may bind to specific receptors or enzymes due to its structural compatibility.
- Signal Transduction : Inhibition or modulation of signaling pathways related to cell growth and immune response.
- Apoptotic Pathways : Activation of apoptotic pathways leading to programmed cell death in cancer cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
